molecular formula C13H19NO3S B3078682 Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate CAS No. 1052612-49-3

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate

Cat. No.: B3078682
CAS No.: 1052612-49-3
M. Wt: 269.36 g/mol
InChI Key: KKFUGEBPCPHMNW-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thienyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the thienyl group and other functional groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thienyl-containing molecules. These compounds may share some structural features and chemical properties but differ in their specific functional groups and biological activities.

Uniqueness

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate is unique due to its specific combination of functional groups and the presence of both a pyrrolidine ring and a thienyl group

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-1,2-dimethyl-5-thiophen-2-ylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-13(12(16)17-3)7-9(8-15)11(14(13)2)10-5-4-6-18-10/h4-6,9,11,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFUGEBPCPHMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CS2)CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate
Reactant of Route 2
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate
Reactant of Route 3
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate
Reactant of Route 4
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate
Reactant of Route 5
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate

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